Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate
Overview
Description
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetic acid and features a phenyl group and a phenylmethyleneamino group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate typically involves the reaction of methyl 2-phenylacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and phenylmethyleneamino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate involves its interaction with specific molecular targets. The phenyl and phenylmethyleneamino groups can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylacetate: A simpler derivative of acetic acid with a phenyl group.
Benzylamine: An amine with a benzyl group, used in the synthesis of the target compound.
Phenylacetic acid: An organic acid with a phenyl group, related to the target compound.
Uniqueness
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is unique due to the presence of both phenyl and phenylmethyleneamino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(benzylideneamino)-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-12,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDENKZGHVZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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